2-Pyridin-2-YL-acetimidic acid ethyl ester
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Overview
Description
2-Pyridin-2-YL-acetimidic acid ethyl ester is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-YL-acetimidic acid ethyl ester typically involves the reaction of pyridine derivatives with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyridine, followed by the addition of ethyl acetate to form the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-YL-acetimidic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridin-2-YL-acetimidic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-fibrotic and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activities.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-YL-acetimidic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Pyridin-2-YL-acetimidic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
2-Pyridin-2-YL-acetimidic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications .
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-5-3-4-6-11-8/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSVTDYQJWCEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598062 |
Source
|
Record name | Ethyl 2-(pyridin-2-yl)ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727642-67-3 |
Source
|
Record name | Ethyl 2-(pyridin-2-yl)ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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